(R)-5-Ethylcarboxyl-N-acetyl-2-pyrrolidinone

Overview

Description

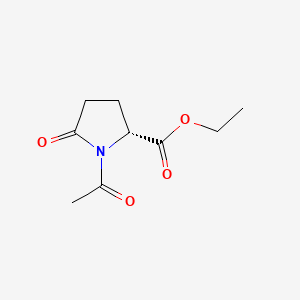

. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetyl group, and a 5-oxo-D-proline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-5-oxo-D-prolinate typically involves the esterification of 1-acetyl-5-oxo-D-proline with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of ethyl 1-acetyl-5-oxo-D-prolinate may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

(R)-5-Ethylcarboxyl-N-acetyl-2-pyrrolidinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-5-Ethylcarboxyl-N-acetyl-2-pyrrolidinone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-5-oxo-D-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

(R)-5-Ethylcarboxyl-N-acetyl-2-pyrrolidinone can be compared with other similar compounds, such as:

Ethyl 5-oxo-DL-prolinate: Similar in structure but lacks the acetyl group.

Ethyl 1-acetyl-5-oxo-L-prolinate: The L-isomer of the compound, which may have different biological activities.

Ethyl 1-acetyl-5-oxo-D-pyrrolidine: A structurally related compound with a pyrrolidine ring instead of a proline ring

The uniqueness of ethyl 1-acetyl-5-oxo-D-prolinate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(R)-5-Ethylcarboxyl-N-acetyl-2-pyrrolidinone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The biological activity of this compound primarily involves its interaction with enzymes and receptors in biological systems. Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as cell signaling and metabolism.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, with results indicating a significant reduction in free radical concentration:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These results support the potential use of this compound in formulations aimed at reducing oxidative stress.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study found that the compound inhibited bacterial growth effectively, suggesting its potential as an alternative treatment option for resistant infections.

- Antioxidant Properties Investigation : Another research effort focused on assessing the antioxidant properties of this compound in vitro. The study concluded that this compound could protect cellular components from oxidative damage, indicating its potential therapeutic applications in oxidative stress-related diseases.

Properties

IUPAC Name |

ethyl (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-3-14-9(13)7-4-5-8(12)10(7)6(2)11/h7H,3-5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRQGBRYBZQVKD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654540 | |

| Record name | Ethyl 1-acetyl-5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315051-65-0 | |

| Record name | Ethyl 1-acetyl-5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.